2-Methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a quinazolinone core with a triazolopyridazine moiety, making it a promising candidate for various biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the triazolopyridazine and piperidine groups. A common synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone scaffold.
Introduction of the Triazolopyridazine Moiety: The triazolopyridazine ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors.
Attachment of the Piperidine Group: The final step involves the alkylation of the quinazolinone core with the triazolopyridazine-piperidine intermediate under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the quinazolinone or triazolopyridazine rings using appropriate reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidized Derivatives: Formation of quinazolinone N-oxides.
Reduced Derivatives: Formation of dihydroquinazolinone derivatives.
Substituted Derivatives: Formation of alkylated or halogenated quinazolinone and triazolopyridazine derivatives.
Scientific Research Applications
2-Methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored as a lead molecule for the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex heterocyclic compounds and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The triazolopyridazine moiety is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- 2-Methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-2-one
- 2-Methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-6-one
Uniqueness
The uniqueness of this compound lies in its specific combination of the quinazolinone core with the triazolopyridazine and piperidine groups. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C20H21N7O |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-methyl-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H21N7O/c1-14-22-17-5-3-2-4-16(17)20(28)26(14)12-15-8-10-25(11-9-15)19-7-6-18-23-21-13-27(18)24-19/h2-7,13,15H,8-12H2,1H3 |
InChI Key |
TVJWEOGIIKKZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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